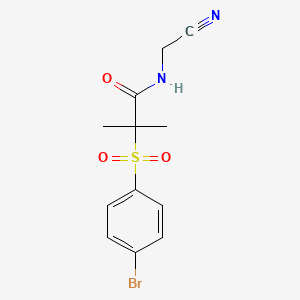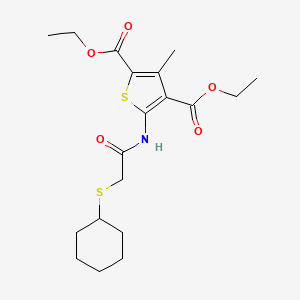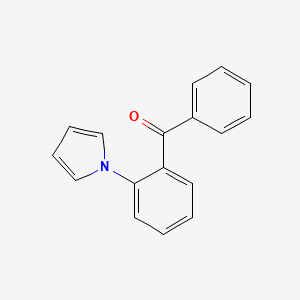
1-(2-benzoylphenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Benzoylphenyl)-1H-pyrrole is an organic compound characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a pyrrole ring
Mecanismo De Acción
Target of Action
The primary target of 1-(2-benzoylphenyl)-1H-pyrrole is the Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
This compound interacts with its targets, the PPARs, by binding to a hormone response element located in the promoter region of target genes . This binding results in the activation of PPAR/RXR heterodimers, leading to the specific induction of subsets of genes controlling lipids, carbohydrates, and energy homeostasis .
Biochemical Pathways
The compound affects the biochemical pathways related to lipid and carbohydrate metabolism. It influences the PPARs, which are involved in the regulation of genes controlling lipid metabolism, adipocyte differentiation, insulin sensitivity, and glucose homeostasis . The compound also affects the SN2 pathway, typically associated with 1° benzylic halides .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that these properties significantly impact the bioavailability of the compound, determining its concentration in the body and thus its therapeutic effect .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in gene expression related to lipid and carbohydrate metabolism. By activating PPARs, the compound can influence the expression of genes that regulate lipid metabolism, adipocyte differentiation, insulin sensitivity, and glucose homeostasis . This can lead to changes in cellular metabolism and potentially impact conditions like diabetes and obesity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Benzoylphenyl)-1H-pyrrole can be synthesized through several methods, including:
Friedel-Crafts Acylation: This method involves the acylation of 2-phenylpyrrole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under specific conditions to form the pyrrole ring with the benzoylphenyl substituent.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Benzoylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of benzoyl-substituted ketones or acids.
Reduction: Formation of hydroxyl-substituted derivatives.
Substitution: Various substituted pyrrole and phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Benzoylphenyl)-1H-pyrrole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Comparación Con Compuestos Similares
1-(2-Benzoylphenyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
1-(2-Benzoylphenyl)-1H-imidazole: Contains an imidazole ring, offering different chemical properties.
Uniqueness: 1-(2-Benzoylphenyl)-1H-pyrrole is unique due to its specific combination of a benzoylphenyl group with a pyrrole ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
phenyl-(2-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17(14-8-2-1-3-9-14)15-10-4-5-11-16(15)18-12-6-7-13-18/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCSDWSOHXREBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-4-acetyl-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2947663.png)
amine hydrochloride](/img/structure/B2947665.png)
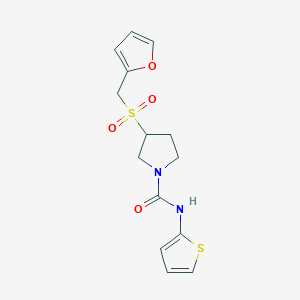
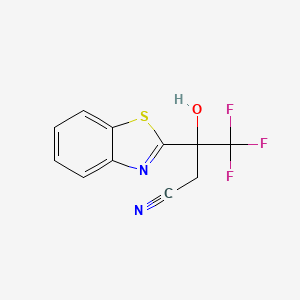
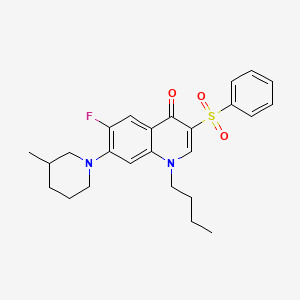
![Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate](/img/structure/B2947673.png)
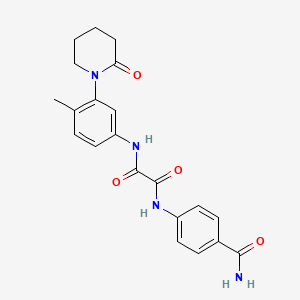
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2947676.png)
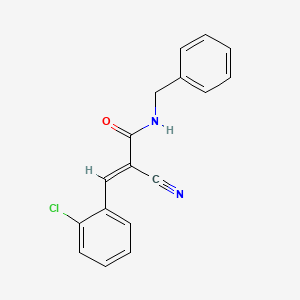
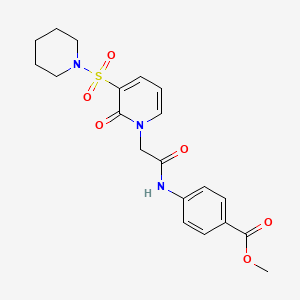
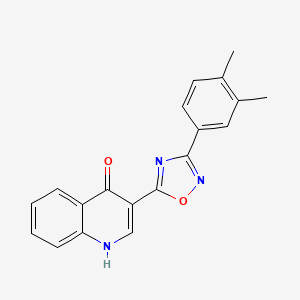
![6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)
